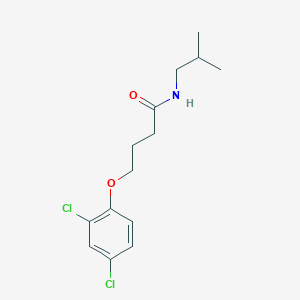
(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone
説明
(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone, commonly known as DMNQ, is a synthetic compound that has been used in scientific research for several decades. DMNQ is a member of the naphthoquinone family, which is known for its ability to undergo redox reactions and generate reactive oxygen species (ROS).
作用機序
DMNQ generates (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone by undergoing redox reactions with cellular components, such as NADH and NADPH. The generated (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone can then react with cellular proteins, lipids, and nucleic acids, leading to oxidative damage. DMNQ has been shown to induce oxidative stress by inhibiting the activity of mitochondrial respiratory chain complexes I and III, which results in the generation of O2•-.
生化学的および生理学的効果
DMNQ-induced oxidative stress has been shown to have several biochemical and physiological effects. DMNQ has been shown to induce apoptosis in cancer cells by activating the JNK (c-Jun N-terminal kinase) signaling pathway. DMNQ has also been shown to induce autophagy in cells by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway. DMNQ has been shown to induce inflammation by activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
実験室実験の利点と制限
DMNQ has several advantages for lab experiments. DMNQ is a stable compound that can be easily synthesized and stored. DMNQ can be used to induce oxidative stress in cells in a dose-dependent manner. DMNQ has been extensively characterized for its biochemical and physiological effects. However, DMNQ also has some limitations for lab experiments. DMNQ can generate (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone non-specifically, which can lead to oxidative damage to cellular components other than the intended target. DMNQ can also induce toxicity in cells at high concentrations.
将来の方向性
DMNQ has several potential future directions for scientific research. DMNQ can be used to study the effects of oxidative stress on cellular processes in disease models, such as cancer, neurodegenerative diseases, and cardiovascular diseases. DMNQ can also be used to study the role of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in aging and longevity. DMNQ can be modified to generate (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in a targeted manner, which can reduce non-specific oxidative damage to cellular components. DMNQ can also be used to develop new therapeutic strategies for oxidative stress-related diseases.
合成法
DMNQ can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 1-tetralone, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The final product is obtained by reduction with sodium borohydride. The purity of DMNQ can be determined by HPLC (High-Performance Liquid Chromatography) analysis.
科学的研究の応用
DMNQ has been extensively used in scientific research to study the role of (E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone in cellular signaling pathways and oxidative stress-related diseases. DMNQ has been shown to induce oxidative stress by generating superoxide anion (O2•-) and hydrogen peroxide (H2O2) in cells. This property of DMNQ has been utilized to study the effects of oxidative stress on various cellular processes, including apoptosis, autophagy, and inflammation.
特性
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-20-16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)18(15)19/h2-7,10-12H,8-9H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTJDCMWDKBJFO-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163054 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4-Dihydro-2-((4-methoxyphenyl)methylene)-1(2H)-naphthalenone | |
CAS RN |
59120-87-5, 49629-37-0 | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59120-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-methoxyphenyl)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059120875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-[(4-methoxyphenyl)methylene]-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYBENZYLIDENE)-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















